1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a carboxylic acid group and an o-chlorobenzyl group, which is a benzene ring substituted with a chlorine atom at the ortho position.
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of o-chlorobenzyl azide with propiolic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds through the formation of a 1,2,3-triazole ring via a Huisgen cycloaddition mechanism. The reaction conditions typically involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and the reaction is carried out in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The chlorine atom in the o-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts in the presence of a base like sodium hydroxide (NaOH).
Scientific Research Applications
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving triazole derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity by binding to the active site or allosteric sites. This interaction can disrupt biological pathways and lead to the desired therapeutic effects. The o-chlorobenzyl group can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
1-(o-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(p-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the chlorine atom at the para position, which can affect its reactivity and binding properties.
1-(o-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical and biological properties.
1-(o-chlorobenzyl)-1H-1,2,3-triazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group, which can affect its solubility and reactivity.
The uniqueness of 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) |
InChI Key |
TVDRLUFPNNVBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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